2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfanyl-N-(4-nitrophenyl)acetamide
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Overview
Description
2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfanyl-N-(4-nitrophenyl)acetamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of 2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfanyl-N-(4-nitrophenyl)acetamide typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a Friedel-Crafts alkylation reaction, where a fluorobenzene derivative reacts with an indole compound in the presence of a Lewis acid catalyst.
Formation of the Sulfanyl Linkage: The sulfanyl linkage can be formed by reacting the indole derivative with a thiol compound under basic conditions.
Acetylation and Nitration: The final steps involve acetylation of the indole derivative followed by nitration to introduce the nitrophenylacetamide moiety.
Industrial production methods for this compound would likely involve optimization of these synthetic steps to improve yield and reduce costs.
Chemical Reactions Analysis
2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfanyl-N-(4-nitrophenyl)acetamide can undergo various chemical reactions, including:
Scientific Research Applications
2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfanyl-N-(4-nitrophenyl)acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfanyl-N-(4-nitrophenyl)acetamide involves its interaction with specific molecular targets and pathways. The indole core is known to interact with various receptors and enzymes, modulating their activity . The fluorophenyl and nitrophenylacetamide groups can enhance the compound’s binding affinity and specificity for these targets . The exact molecular targets and pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar compounds to 2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfanyl-N-(4-nitrophenyl)acetamide include other indole derivatives with different substituents. Some examples are:
2-[1-[(3-chlorophenyl)methyl]indol-3-yl]sulfanyl-N-(4-nitrophenyl)acetamide: This compound has a chlorophenyl group instead of a fluorophenyl group, which may affect its reactivity and biological activity.
2-[1-[(3-bromophenyl)methyl]indol-3-yl]sulfanyl-N-(4-nitrophenyl)acetamide: The presence of a bromophenyl group can influence the compound’s chemical properties and interactions with biological targets.
2-[1-[(3-methylphenyl)methyl]indol-3-yl]sulfanyl-N-(4-nitrophenyl)acetamide: The methyl group can alter the compound’s hydrophobicity and binding characteristics.
The uniqueness of this compound lies in its specific combination of substituents, which can confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfanyl-N-(4-nitrophenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18FN3O3S/c24-17-5-3-4-16(12-17)13-26-14-22(20-6-1-2-7-21(20)26)31-15-23(28)25-18-8-10-19(11-9-18)27(29)30/h1-12,14H,13,15H2,(H,25,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCHZBIJEEOOHCW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=CC(=CC=C3)F)SCC(=O)NC4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18FN3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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